Urinary Excretion: Intravenous Fosfomycin Sodium vs. Oral Fosfomycin Trometamol
Intravenous (IV) fosfomycin sodium achieves near-total urinary excretion of the active drug, vastly outperforming oral fosfomycin trometamol. In a direct comparative study in healthy volunteers, 93% of an IV dose was recovered in urine as active drug, compared to only 36-40% after an equivalent oral dose [1]. This 2.3-fold higher urinary recovery ensures substantially higher and more reliable concentrations at the primary site of action for urinary tract infections.
| Evidence Dimension | Urinary Excretion (active drug) |
|---|---|
| Target Compound Data | 93% (of 3 g IV dose) |
| Comparator Or Baseline | Fosfomycin Trometamol: 36-40% (of 3 g oral dose) |
| Quantified Difference | 2.3 to 2.6-fold higher recovery |
| Conditions | Healthy volunteers (n=12), single 3 g dose, fasting state; microbiological assay (Proteus mirabilis ATCC 21100) |
Why This Matters
This confirms fosfomycin sodium as the preferred compound for research or therapy requiring high and predictable urinary drug concentrations, such as in severe or complicated urinary tract infections.
- [1] Bergan, T. et al. Pharmacokinetic Profile of Fosfomycin Trometamol. Chemotherapy, 1993, 39(5): 297-301. View Source
